(3-Bromo-2-chlorophenyl)methanamine
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Overview
Description
(3-Bromo-2-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN. It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 3rd and 2nd positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chlorophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination of 2-chlorophenylmethanamine using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including halogenation and amination reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chlorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
(3-Bromo-2-chlorophenyl)methanamine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies to understand the interactions of halogenated amines with biological systems.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chlorophenyl)methanamine involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorophenyl)methanamine
- (3-Bromo-2-iodophenyl)methanamine
- (3-Chloro-2-bromophenyl)methanamine
Uniqueness
(3-Bromo-2-chlorophenyl)methanamine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(3-bromo-2-chlorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIHXQAESJVGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044256-91-8 |
Source
|
Record name | (3-bromo-2-chlorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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